molecular formula C8H8N2 B128944 1-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 153374-33-5

1-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No. B128944
M. Wt: 132.16 g/mol
InChI Key: XEMPOAPXKVLKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-methyl-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the CAS Number: 153374-33-5 . It has a molecular weight of 132.16 .


Molecular Structure Analysis

The molecular structure of “1-methyl-1H-pyrrolo[3,2-b]pyridine” consists of a pyrrolopyridine core with a methyl group attached .


Chemical Reactions Analysis

Functionalization of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) has been studied to provide new compounds directing toward agrochemicals and/or functional materials .


Physical And Chemical Properties Analysis

“1-methyl-1H-pyrrolo[3,2-b]pyridine” is a white to yellow to brown solid or liquid at room temperature .

Scientific Research Applications

Synthesis and Derivatives

  • Efficient Synthesis : An efficient synthesis method for 1-methyl-1H-pyrrolo[3,2-b]pyridine and its analogues has been developed, using sodium borohydride reduction and debenzylation with hydrogen over palladium on carbon. This process is applicable for synthesizing different N6-substituted derivatives on a multigram scale (Nechayev et al., 2013).

Biological and Pharmacological Research

  • Antitumor Activity : Novel nortopsentin analogues, derivatives of 1H-pyrrolo[2,3-b]pyridine, have demonstrated significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma. These compounds act as cyclin-dependent kinase 1 inhibitors and induce caspase-dependent apoptotic responses (Carbone et al., 2013).

  • Inhibitors in Drug Development : 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been identified as potent inhibitors of ACC1, a key enzyme in fatty acid synthesis. These derivatives are considered useful research tools and potential therapeutic agents for cancer and fatty acid-related diseases (Mizojiri et al., 2019).

Chemical and Structural Studies

  • Chemical Synthesis Innovations : Research has focused on developing novel synthetic routes for 1H-pyrrolo[2,3-b]pyridine derivatives. These methods involve diverse chemical reactions, offering new approaches to structurally complex heterocyclic compounds (Figueroa‐Pérez et al., 2006).

  • Cytotoxicity Studies : Studies on titanocene derivatives containing 1H-pyrrolo[2,3-b]pyridine have been conducted to evaluate their cytotoxicity. These compounds have shown potential as anticancer agents, with varying levels of effectiveness against different cancer cell lines (Mendez et al., 2011).

Safety And Hazards

The safety information for “1-methyl-1H-pyrrolo[3,2-b]pyridine” indicates that it is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to use personal protective equipment and avoid dust formation .

Future Directions

The future directions for “1-methyl-1H-pyrrolo[3,2-b]pyridine” and its derivatives are promising. They have been developed as a class of compounds targeting FGFR with development prospects . They could be beneficial for subsequent optimization and represent an attractive strategy for cancer therapy .

properties

IUPAC Name

1-methylpyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-10-6-4-7-8(10)3-2-5-9-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMPOAPXKVLKFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-pyrrolo[3,2-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
1-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 3
Reactant of Route 3
1-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 4
Reactant of Route 4
1-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 5
1-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 6
1-methyl-1H-pyrrolo[3,2-b]pyridine

Citations

For This Compound
28
Citations
R Mizojiri, N Nii, M Asano, M Sasaki, Y Satoh… - Bioorganic & Medicinal …, 2019 - Elsevier
We initiated our structure-activity relationship (SAR) studies for novel ACC1 inhibitors from 1a as a lead compound. Our initial SAR studies of 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide …
Number of citations: 8 www.sciencedirect.com
F Yang, X Chen, X Song, R Ortega, X Lin… - Journal of Medicinal …, 2022 - ACS Publications
The FGF19-FGFR4 signaling pathway has been extensively studied as a promising target for the treatment of hepatocellular carcinoma (HCC). Several FGFR4-selective inhibitors have …
Number of citations: 3 pubs.acs.org
A Carbone, M Pennati, P Barraja… - Current medicinal …, 2014 - ingentaconnect.com
A large number of indolyl-4-azaindolyl thiazoles, nortopsentin analogues, were conveniently synthesized. The antiproliferative activity of the new derivatives was examined against four …
Number of citations: 51 www.ingentaconnect.com
G Van Baelen, S Hostyn, L Dhooghe… - Bioorganic & medicinal …, 2009 - Elsevier
Based on the indoloquinoline alkaloids cryptolepine (1), neocryptolepine (2), isocryptolepine (3) and isoneocryptolepine (4), used as lead compounds for new antimalarial agents, a …
Number of citations: 89 www.sciencedirect.com
JJ Tian, RR Li, GX Tian, XC Wang - Angewandte Chemie, 2023 - Wiley Online Library
Herein, we report a one‐pot method for enantioselective C−H allylation of pyridines at C3 via tandem borane and palladium catalysis. This method involves borane‐catalyzed pyridine …
Number of citations: 4 onlinelibrary.wiley.com
R Sahu, R Mishra, R Kumar, C Majee… - Indian Journal of …, 2021 - search.ebscohost.com
Pyridine is an imperative pharmacophore, a privileged scaffold and an exceptional heterocyclic system in the field of drug discovery which provides many opportunities in study/explore …
Number of citations: 12 search.ebscohost.com
R Sahu, R Mishra, R Kumar, C Majee… - Mini Reviews in …, 2022 - ingentaconnect.com
The incidence of cancer is increasing worldwide, affecting a vast majority of the human population, therefore, new different anticancer agents are being developed now and their safety …
Number of citations: 17 www.ingentaconnect.com
T Ohashi, Y Tanaka, Z Shiokawa, H Banno… - Bioorganic & medicinal …, 2015 - Elsevier
As we previously reported, N-methylpyrrolo[3,2-c]pyridine derivatives 1 (TAK-441) was discovered as a clinical candidate of hedgehog (Hh) signaling inhibitor by modification of the …
Number of citations: 5 www.sciencedirect.com
VSP Lingam, DH Dahale, VE Rathi… - Journal of Medicinal …, 2015 - ACS Publications
We report the design and synthesis of novel 5,6-diarylated pyridin-2(1H)-one derivatives as pharmacophoric PDE10A inhibitors. This highly potent molecular scaffold was developed …
Number of citations: 19 pubs.acs.org
Y Feng, X Cu, M Xin - Expert Opinion on Therapeutic Patents, 2019 - Taylor & Francis
Introduction: PI3Kδ is an important subtype of PI3K kinases, which is mainly expressed in leukocytes and plays an important role in the proliferation, differentiation, maturation and self-…
Number of citations: 6 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.